7-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a methanesulfonyl group, a methyl group, and a phenylsulfanyl group
Properties
Molecular Formula |
C21H26N2O4S2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
7-methyl-N-[2-(4-methylphenyl)sulfanylethyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H26N2O4S2/c1-15-4-7-17(8-5-15)28-13-11-22-21(24)20-10-12-23(29(3,25)26)18-14-16(2)6-9-19(18)27-20/h4-9,14,20H,10-13H2,1-3H3,(H,22,24) |
InChI Key |
QPEXUOXYAZGUMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine core. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA).
Attachment of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide (MeI) or other methylating agents.
Incorporation of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, often using a thiol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (AcOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Thiol derivatives, halides, bases (e.g., NaOH, KOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: Lacks the phenylsulfanyl group, which may affect its biological activity.
7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE: Lacks the methanesulfonyl group, potentially altering its chemical reactivity.
Uniqueness
The presence of both the methanesulfonyl and phenylsulfanyl groups in 5-METHANESULFONYL-7-METHYL-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE contributes to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
